Linalyl benzoate

Description

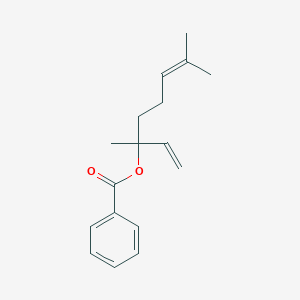

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O2/c1-5-17(4,13-9-10-14(2)3)19-16(18)15-11-7-6-8-12-15/h5-8,10-12H,1,9,13H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJXBZZBBNNTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047191 | |

| Record name | Linalyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, yellowish to amber liquid with a heavy, floral, balsamic, fruity odour | |

| Record name | Linalyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Linalyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/782/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

263.00 °C. @ 760.00 mm Hg | |

| Record name | Linalyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Linalyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/782/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.978-0.999 | |

| Record name | Linalyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/782/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

126-64-7 | |

| Record name | Linalyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-yl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linalyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linalyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linalyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINALYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ADP7IT9Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Linalyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Linalyl benzoate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl benzoate (B1203000) is a naturally occurring ester, found in the essential oils of plants such as ylang-ylang and tuberose. It is a monoterpenoid recognized for its characteristic floral, balsamic, and fruity aroma.[1] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of linalyl benzoate, tailored for professionals in research and drug development.

Chemical Properties and Structure

This compound is a combustible liquid that is insoluble in water but soluble in organic solvents and oils.[2] Its key chemical and physical properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₂O₂ | [3][4] |

| Molecular Weight | 258.36 g/mol | [3] |

| Boiling Point | 213 °C (lit.) | [1][3] |

| Density | 0.98 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index | n20/D 1.508 (lit.) | [1][3] |

| Flash Point | >230 °F (>110 °C) | [1][3] |

| logP | 6.14 | [3] |

Identification and Structure

| Identifier | Value |

| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl benzoate |

| CAS Number | 126-64-7 |

| PubChem CID | 31353 |

| SMILES | CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1)C |

| InChI | InChI=1S/C17H22O2/c1-5-17(4,13-9-10-14(2)3)19-16(18)15-11-7-6-8-12-15/h5-8,10-12H,1,9,13H2,2-4H3 |

| InChIKey | BTJXBZZBBNNTOV-UHFFFAOYSA-N |

This compound is classified as an aromatic monoterpenoid and a benzoic acid ester.[5] Its structure consists of a benzoate group attached to a linalool (B1675412) moiety.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the esterification of linalool with benzoyl chloride in the presence of a base like pyridine (B92270), which acts as a catalyst and scavenger for the HCl byproduct.

Materials:

-

Linalool

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (B109758) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve linalool in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add pyridine to the cooled solution.

-

Slowly add benzoyl chloride dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.

Fractional Distillation:

-

Apparatus: A standard fractional distillation setup with a vacuum pump.

-

Procedure: Heat the crude this compound under reduced pressure. Collect the fraction that distills at the boiling point of this compound (approximately 184-185 °C at 15 mmHg).

Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel.

-

Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes.

-

Procedure:

-

Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify the fractions containing pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the purity of this compound and identify any impurities.

-

Sample Preparation: Dilute a small amount of the purified this compound in a suitable solvent, such as dichloromethane or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.

-

Carrier Gas: Helium.

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify this compound based on its retention time and the fragmentation pattern of its mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure of this compound.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A ¹H and ¹³C NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.

-

Expected ¹³C NMR Spectral Data (Reference): The carbonyl carbon of the ester is expected around δ 165-167 ppm. The aromatic carbons would appear in the δ 128-133 ppm range. The carbons of the linalyl moiety would be observed at various shifts depending on their chemical environment.

Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in this compound.

-

Sample Preparation: The spectrum can be obtained from a neat liquid sample placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Expected Peak Assignments:

-

~3080-3030 cm⁻¹: C-H stretching of the aromatic and vinyl groups.

-

~2970-2850 cm⁻¹: C-H stretching of the aliphatic groups.

-

~1720 cm⁻¹: C=O stretching of the ester group.

-

~1600, 1450 cm⁻¹: C=C stretching of the aromatic ring.

-

~1270, 1110 cm⁻¹: C-O stretching of the ester group.

-

Signaling Pathways and Experimental Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Workflow

Caption: Workflow for the analytical characterization of this compound.

References

Linalyl Benzoate: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Linalyl benzoate (B1203000) (CAS No: 126-64-7; IUPAC Name: 3,7-dimethylocta-1,6-dien-3-yl benzoate) is a naturally occurring ester with significant potential in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities. Detailed experimental protocols for its synthesis and antimicrobial evaluation are presented, alongside a thorough compilation of its physicochemical and toxicological data. Furthermore, this guide elucidates the potential anti-inflammatory mechanism of action, drawing from the established activity of its precursor, linalool (B1675412), on the NF-κB signaling pathway. This document is intended to be a critical resource for researchers and professionals engaged in the exploration of novel therapeutic and formulation agents.

Chemical Identification and Properties

Linalyl benzoate is an ester formed from the reaction of linalool, a tertiary alcohol, and benzoic acid. It is found in the essential oils of several plants, including ylang-ylang and tuberose.

| Identifier | Value | Reference |

| CAS Number | 126-64-7 | [1] |

| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl benzoate | [1] |

| Chemical Formula | C₁₇H₂₂O₂ | [1] |

| Molecular Weight | 258.36 g/mol | [1] |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Yellowish to amber liquid | [1] |

| Odor | Floral, balsamic, fruity | [1] |

| Boiling Point | 263 °C at 760 mmHg | [1] |

| Density | 0.978 - 0.999 g/cm³ | [1] |

| Refractive Index | 1.505 - 1.526 | [1] |

| Flash Point | > 100 °C (> 212 °F) | |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [1] |

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H-NMR | Signals corresponding to aromatic protons of the benzoate group, vinyl protons, and aliphatic protons of the linalyl group. |

| ¹³C-NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons, and aliphatic carbons of the linalyl moiety. |

| Infrared (IR) | Strong absorption band for the C=O stretch of the ester group (around 1715-1730 cm⁻¹), C-O stretching bands, and bands for C=C and C-H bonds. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z 258, with fragmentation patterns corresponding to the loss of the benzoate and linalyl groups. |

Synthesis of this compound

This compound can be synthesized via the esterification of linalool with benzoyl chloride.

Experimental Protocol: Synthesis from Linalool and Benzoyl Chloride

Materials:

-

Linalool

-

Benzoyl chloride

-

Pyridine

-

Diethyl ether

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve linalool in an excess of pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric equivalent of benzoyl chloride to the cooled solution from the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with 5% hydrochloric acid solution (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Biological Activity and Potential Applications

This compound is utilized in the fragrance and flavor industries and shows promise for pharmaceutical applications due to its potential antimicrobial and soothing properties.

Antimicrobial Activity

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing antimicrobial activity.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution with MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive controls (wells with bacteria and MHB) and negative controls (wells with MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Mechanism of Action: Anti-inflammatory Effects

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the anti-inflammatory mechanisms of its precursor, linalool, have been studied. Linalool is known to inhibit the inflammatory response by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] This pathway is a key regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Proposed Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism by which linalool, and potentially this compound, may exert anti-inflammatory effects through the inhibition of the NF-κB pathway.

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Safety and Toxicology

This compound has been evaluated for its safety in various applications.

| Toxicological Endpoint | Species | Route | Value | Reference |

| Acute Toxicity (LD₅₀) | Rat | Oral | > 5000 mg/kg | |

| Acute Toxicity (LD₅₀) | Rabbit | Dermal | > 5000 mg/kg |

Conclusion

This compound is a compound with a well-established profile in the fragrance and flavor industries, and it holds considerable promise for pharmaceutical and cosmetic applications. Its potential antimicrobial and anti-inflammatory properties, coupled with a favorable safety profile, make it an attractive candidate for further research and development. This guide provides a foundational resource for scientists and professionals to explore the full therapeutic potential of this compound.

References

The Floral Signature: An In-depth Technical Guide to the Natural Occurrence and Analysis of Linalyl Benzoate in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalyl benzoate (B1203000), a significant contributor to the aromatic profile of several plant species, is a naturally occurring ester with a characteristic sweet, floral, and slightly balsamic scent. This technical guide provides a comprehensive overview of the botanical sources of linalyl benzoate, with a focus on its quantitative presence in commercially important essential oils. Detailed methodologies for the extraction and quantification of this volatile compound are presented, alongside an exploration of its biosynthetic origins within the complex network of plant secondary metabolism. This document aims to serve as a valuable resource for researchers in phytochemistry, natural product chemistry, and drug development by consolidating current knowledge and providing practical experimental frameworks.

Natural Occurrence of this compound

This compound has been identified as a key volatile constituent in the essential oils of a select number of flowering plants, most notably in the genera Cananga and Polianthes. Its presence is a critical factor in the characteristic fragrance of these flowers, playing a role in attracting pollinators.

Quantitative Analysis in Key Botanical Sources

The concentration of this compound can vary significantly based on the plant species, the specific cultivar, the developmental stage of the flower, and the extraction method employed. The following table summarizes the available quantitative data for the most prominent natural sources of this compound.

| Plant Species | Common Name | Plant Part | Extraction Method | This compound Concentration (% of Essential Oil) | Reference(s) |

| Cananga odorata | Ylang-Ylang | Flowers | Hydrodistillation (different fractions) | 5.39 - 14.42% | [1] |

| Cananga odorata | Ylang-Ylang | Flowers | Supercritical Fluid Extraction (CO2) | Major Component | [2] |

| Polianthes tuberosa | Tuberose | Flowers | Solvent Extraction (Hexane) | Present, but not consistently a major component | [3] |

| Polianthes tuberosa | Tuberose | Flowers | Enfleurage (Cold) | 23.64% (of absolute) |

Note: The concentration of this compound in Polianthes tuberosa extracts can be highly variable, with some studies identifying other benzoates like methyl benzoate and benzyl (B1604629) benzoate as more dominant.[3]

Experimental Protocols for Extraction and Quantification

The analysis of this compound from plant matrices requires careful selection of extraction and analytical techniques to ensure accurate quantification and to avoid the degradation of this and other volatile compounds.

Extraction Methodologies

Several methods are employed for the extraction of floral volatiles, each with its own advantages and limitations.

-

Solvent Extraction: This technique is suitable for delicate flowers like tuberose.

-

Protocol:

-

Fresh flower petals are macerated in a non-polar solvent such as hexane (B92381) or petroleum ether for a specified period.

-

The solvent, now containing the aromatic compounds, is filtered to remove the plant material.

-

The solvent is then evaporated under reduced pressure to yield a semi-solid waxy substance known as "concrete."

-

The concrete is further washed with ethanol (B145695) to separate the fragrant oils from the waxes, and upon evaporation of the ethanol, an "absolute" is obtained.

-

-

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a non-destructive and solvent-free method ideal for analyzing the volatiles of living flowers.

-

Protocol:

-

A living flower or a specific plant part is enclosed in a glass vial or chamber.

-

An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) is exposed to the headspace above the plant material for a defined period to allow for the adsorption of volatile compounds.

-

The fiber is then retracted and directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis.

-

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds like this compound.

-

Protocol:

-

Sample Preparation: The essential oil or extract is diluted in a suitable solvent (e.g., hexane). An internal standard (e.g., n-alkane series) is added for accurate quantification.

-

GC Separation: The sample is injected into a GC equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up gradually to separate the compounds based on their boiling points and polarity.

-

MS Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with a spectral library (e.g., NIST).

-

Quantification: The concentration of this compound is determined by comparing the peak area of the compound to the peak area of the internal standard.

-

Biosynthesis of this compound

The biosynthesis of this compound in plants involves the convergence of two major metabolic pathways: the terpenoid pathway, which produces the alcohol moiety (linalool), and the phenylpropanoid pathway, which generates the benzoate moiety (benzoic acid).

The Terpenoid Pathway: Formation of Linalool (B1675412)

Linalool is a monoterpene alcohol synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids.

Caption: Overview of the MEP pathway leading to the synthesis of Linalool.

The Phenylpropanoid Pathway: Formation of Benzoic Acid

Benzoic acid is derived from the amino acid phenylalanine through a series of enzymatic reactions.

Caption: Simplified phenylpropanoid pathway for the biosynthesis of Benzoic Acid.

Proposed Final Step: Esterification

The final step in the biosynthesis of this compound is the esterification of linalool with an activated form of benzoic acid, likely benzoyl-CoA. While the specific enzyme responsible for this reaction, a putative linalool benzoyl-CoA acyltransferase, has not yet been fully characterized in ylang-ylang or tuberose, its existence is inferred from the presence of the final product and knowledge of similar enzymatic reactions in plant secondary metabolism.

Caption: Proposed enzymatic reaction for the formation of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the analysis of this compound from plant material.

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is a valuable natural product contributing to the desirable aroma of several commercially important plants. This guide has provided a detailed overview of its natural sources, methods for its extraction and quantification, and its biosynthetic origins. Further research is warranted to fully elucidate the specific enzymatic machinery responsible for its formation in plants, which could open avenues for biotechnological production of this sought-after fragrance compound. The provided experimental protocols serve as a robust starting point for researchers aiming to investigate this compound in various plant matrices.

References

The Biosynthesis of Linalyl Benzoate in Flora: A Technical Guide

Abstract

Linalyl benzoate (B1203000), an aromatic monoterpenoid, is a significant contributor to the floral scent of numerous plant species, playing a crucial role in pollinator attraction.[1] Its biosynthesis is a complex process involving the convergence of two major metabolic pathways: the terpenoid pathway for the production of linalool (B1675412) and the phenylpropanoid pathway for the synthesis of benzoic acid. This technical guide provides a comprehensive overview of the biosynthetic route to linalyl benzoate, detailing the precursor molecules, enzymatic steps, and regulatory aspects. It includes a summary of available quantitative data, detailed experimental protocols for the analysis of pathway intermediates and final products, and visualizations of the metabolic and experimental workflows to support further research and potential applications in the pharmaceutical and fragrance industries.

Introduction

The pleasant and characteristic fragrance of many flowers is due to a complex blend of volatile organic compounds, among which esters form a significant class. This compound, with its floral, balsamic, and fruity notes, is found in the essential oils of plants like ylang-ylang and tuberose.[2] Understanding the intricate biochemical machinery that plants employ to synthesize this compound is of great interest for metabolic engineering to enhance fragrance profiles and for the discovery of novel biocatalysts for industrial applications. This guide will dissect the biosynthesis of this compound into its two constituent moieties, linalool and benzoic acid, and explore the final esterification step that joins them.

The Biosynthesis of Linalool

Linalool, an acyclic monoterpene alcohol, is the first key precursor for this compound synthesis.[3] Its carbon skeleton is derived from the fundamental five-carbon building blocks of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

Plants utilize two distinct pathways for the synthesis of IPP and DMAPP, which are localized in different cellular compartments.

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway commences with the condensation of three molecules of acetyl-CoA to eventually form IPP.[3][4]

-

The 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway: Localized in the plastids, this pathway uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates to produce both IPP and DMAPP. The MEP pathway is generally the primary source of precursors for monoterpene synthesis.[3]

Formation of Geranyl Diphosphate (GPP)

In the plastids, the enzyme Geranyl Diphosphate Synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the ten-carbon precursor, geranyl diphosphate (GPP).[3]

Conversion of GPP to Linalool

The final step in linalool biosynthesis is the conversion of GPP to linalool, a reaction catalyzed by the enzyme Linalool Synthase (LIS) , a member of the terpene synthase (TPS) family.[3][5] LIS facilitates the isomerization of GPP and the subsequent addition of a water molecule to produce linalool.[5] This reaction is stereospecific, with different LIS enzymes producing either (S)-(+)-linalool or (R)-(-)-linalool, each possessing a distinct aroma.[3]

The Biosynthesis of Benzoic Acid

The second precursor, benzoic acid, is a product of the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.

Phenylpropanoid Pathway Initiation

The first committed step is the deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .

Conversion of trans-Cinnamic Acid to Benzoic Acid

The conversion of trans-cinnamic acid to benzoic acid can proceed through two main routes: the β-oxidative and the non-β-oxidative pathways.

-

β-Oxidative Pathway: In this pathway, trans-cinnamic acid is first activated to cinnamoyl-CoA by a CoA ligase. Subsequently, a series of reactions analogous to fatty acid β-oxidation, involving hydration, dehydrogenation, and thiolytic cleavage, shortens the side chain by two carbons to yield benzoyl-CoA. Benzoyl-CoA can then be hydrolyzed to benzoic acid.

-

Non-β-Oxidative Pathway: This pathway involves the shortening of the side chain without the formation of a CoA ester. While the exact intermediates and enzymes are not fully elucidated for all species, it is proposed to proceed via intermediates such as benzaldehyde, which is then oxidized to benzoic acid by a Benzaldehyde Dehydrogenase (BALD) .

The final step in providing the activated benzoate donor for esterification is the conversion of benzoic acid to benzoyl-CoA by a benzoate:CoA ligase (BZL) .

The Final Esterification Step: Formation of this compound

The final step in the biosynthesis of this compound is the condensation of linalool and an activated benzoic acid derivative. While the specific enzyme responsible for this reaction has not been definitively characterized in all this compound-producing plants, it is highly probable that it belongs to the BAHD family of acyltransferases . These enzymes utilize acyl-CoA thioesters as the acyl donor and a wide range of alcohols as acceptors.

Based on the synthesis of similar esters, such as benzyl (B1604629) benzoate, the most likely candidate for this final step is a benzoyl-CoA:linalool benzoyltransferase (BLBT) . This proposed enzyme would catalyze the transfer of the benzoyl group from benzoyl-CoA to the hydroxyl group of linalool, releasing coenzyme A and forming this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is sparse in the literature. However, data from related pathways can provide valuable insights. The following table summarizes relevant quantitative information.

| Parameter | Value | Organism/Enzyme | Reference |

| Linalool Synthase (LIS) | |||

| Km (GPP) | 56 µM | Mentha citrata | [6] |

| kcat | 0.83 s-1 | Mentha citrata | [6] |

| Benzoic Acid Methyltransferase (BAMT) | |||

| BAMT Activity | ~3.4 pkat per flower | Antirrhinum majus (Snapdragon) | [7] |

| Volatile Emission | |||

| Methyl Benzoate Emission | Varies with flower age | Antirrhinum majus (Snapdragon) | [7] |

| Methyl & Ethyl Benzoate Emission | Max at full-opening stage | Lilium 'Siberia' | [8][9] |

Experimental Protocols

Headspace Volatile Collection and GC-MS Analysis

This protocol is adapted for the analysis of this compound emitted from floral tissues.

Objective: To collect and identify volatile compounds, including this compound, emitted from living flowers.

Materials:

-

Intact, blooming flowers

-

Oven bags (baked to remove contaminants)

-

Portable air sampling pump

-

Adsorbent tubes (e.g., Tenax TA)

-

Gas chromatograph-mass spectrometer (GC-MS) with a thermal desorption unit

-

Internal standard (e.g., ethyl decanoate)

Procedure:

-

Carefully enclose a single flower or a small group of flowers in a pre-cleaned oven bag.

-

Seal the bag around the stem using a non-reactive tie.

-

Connect the inlet of an adsorbent tube to an opening in the bag and the outlet to the air sampling pump.

-

Draw air from the bag through the adsorbent tube at a controlled flow rate (e.g., 100-200 mL/min) for a defined period (e.g., 1-4 hours).

-

After collection, cap the adsorbent tube and store it at 4°C until analysis.

-

For analysis, place the adsorbent tube in the thermal desorption unit of the GC-MS.

-

The trapped volatiles are thermally desorbed, separated on the GC column, and identified by their mass spectra.

-

Quantification can be achieved by comparing the peak area of this compound to that of a known amount of an internal standard.[10]

Enzyme Assays for Acyltransferases

This protocol provides a general framework for assaying the activity of the putative benzoyl-CoA:linalool benzoyltransferase.

Objective: To determine the enzymatic activity of a candidate acyltransferase in producing this compound.

Materials:

-

Protein extract from floral tissue or recombinantly expressed enzyme

-

Linalool substrate

-

Benzoyl-CoA substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Organic solvent for extraction (e.g., hexane)

-

GC-MS for product identification and quantification

-

Internal standard (e.g., tetradecane)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, linalool, and the protein extract.

-

Initiate the reaction by adding benzoyl-CoA.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding an organic solvent (e.g., hexane) containing an internal standard.

-

Vortex vigorously to extract the enzymatic product, this compound.

-

Centrifuge to separate the organic and aqueous phases.

-

Analyze a sample of the organic phase by GC-MS.

-

Identify the this compound peak based on its retention time and mass spectrum.

-

Quantify the product based on its peak area relative to the internal standard.

Conclusion and Future Perspectives

The biosynthesis of this compound is a testament to the metabolic versatility of plants, integrating precursors from two distinct and fundamental pathways. While the formation of linalool and benzoic acid is well-understood, the final esterification step, likely catalyzed by a member of the BAHD acyltransferase family, requires further investigation to identify and characterize the specific enzyme involved. The protocols and pathway diagrams presented in this guide offer a solid foundation for researchers to pursue these and other questions related to the regulation and evolution of floral scent biosynthesis. Elucidating the complete pathway and its regulatory network will not only enhance our fundamental understanding of plant biochemistry but also open up new avenues for the biotechnological production of valuable fragrance compounds.

References

- 1. Showing Compound this compound (FDB002295) - FooDB [foodb.ca]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. benchchem.com [benchchem.com]

- 4. Biosynthesis of Linalool – Part of Pesto Article - ChemistryViews [chemistryviews.org]

- 5. Linalool - Wikipedia [en.wikipedia.org]

- 6. Molecular cloning and characterization of a new linalool synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ [frontiersin.org]

- 9. A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Volatile metabolome and floral transcriptome analyses reveal the volatile components of strongly fragrant progeny of Malus × robusta [frontiersin.org]

Physical and chemical characteristics of Linalyl benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalyl benzoate (B1203000) (C₁₇H₂₂O₂) is an aromatic ester recognized for its characteristic floral and fruity scent, leading to its widespread use in the fragrance and flavor industries. This technical guide provides an in-depth overview of the physical and chemical characteristics of linalyl benzoate, including its physicochemical properties, spectral data, and chemical reactivity. Detailed experimental protocols for its synthesis, purification, and analysis are presented to facilitate its application in research and development. This document aims to serve as a comprehensive resource for professionals in chemistry, pharmacology, and drug development who are interested in the scientific and technical aspects of this compound.

Introduction

This compound, the ester of linalool (B1675412) and benzoic acid, is a naturally occurring compound found in some essential oils, though it is often synthesized for commercial use.[1] Its pleasant aromatic profile makes it a valuable ingredient in perfumery and as a flavoring agent.[2][3] Beyond its sensory properties, this compound is of interest for its potential applications in topical formulations due to its soothing characteristics.[4] This guide delves into the core physical and chemical attributes of this compound, providing a foundation for its further study and application.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a comprehensive overview of its key characteristics.

Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature with a characteristic floral, balsamic, and fruity odor.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₂O₂ | [4] |

| Molecular Weight | 258.36 g/mol | [4] |

| Appearance | Yellowish to amber liquid | [2] |

| Boiling Point | 263 °C at 760 mmHg | [2] |

| Density | 0.978 - 0.999 g/cm³ | [2] |

| Refractive Index | 1.505 - 1.526 | [2] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [2] |

| Flash Point | > 93.3 °C (> 200 °F) | |

| Vapor Pressure | 0.000047 mmHg at 25 °C (estimated) | [3] |

Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl benzoate | [2] |

| CAS Number | 126-64-7 | [2] |

| SMILES | CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1)C | [2] |

| InChIKey | BTJXBZZBBNNTOV-UHFFFAOYSA-N | [2] |

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

This compound is commonly synthesized through the esterification of linalool with benzoyl chloride, a process known as the Schotten-Baumann reaction.[5][6][7] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

Linalool

-

Benzoyl chloride

-

Pyridine or aqueous sodium hydroxide (B78521) (as a base)

-

Anhydrous diethyl ether or dichloromethane (B109758) (as a solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve linalool in an anhydrous solvent (e.g., diethyl ether).

-

Add a stoichiometric equivalent of a base (e.g., pyridine) to the solution and cool the flask in an ice bath.

-

Slowly add a stoichiometric equivalent of benzoyl chloride from the dropping funnel to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with distilled water, saturated sodium bicarbonate solution, and again with distilled water to remove unreacted benzoyl chloride, benzoic acid, and the base.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation.

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds.[8] A diluted sample of this compound is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.[9]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the ester carbonyl group (C=O) and the aromatic C=C bonds of the benzoate group, as well as the C-O stretching of the ester linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum will show distinct signals for the protons in the linalyl and benzoate moieties, with chemical shifts and coupling patterns that are characteristic of their chemical environment. The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Chemical Reactivity and Stability

This compound is an ester and thus susceptible to hydrolysis under both acidic and basic conditions, which would yield linalool and benzoic acid. It is generally stable under normal storage conditions, but should be protected from strong acids, strong bases, and oxidizing agents.

Applications in Research and Development

The well-defined chemical and physical properties of this compound make it a useful molecule in various research contexts. Its potential as a skin-soothing agent warrants further investigation in dermatological and cosmetic formulations.[4] Furthermore, its pleasant scent and low volatility make it a candidate for controlled-release fragrance systems. In drug development, it could be explored as a non-active component in topical delivery systems, where its aromatic properties could improve patient compliance.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical characteristics of this compound. The data presented in a structured format, along with detailed experimental protocols and illustrative diagrams, offer a comprehensive resource for researchers, scientists, and professionals in drug development. A thorough understanding of its properties is crucial for its effective and safe application in various scientific and industrial fields. Further research into its biological activities could unveil new applications for this versatile aromatic ester.

References

- 1. Chemistry 102 - Experiment 3 [home.miracosta.edu]

- 2. This compound | C17H22O2 | CID 31353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 126-64-7 [thegoodscentscompany.com]

- 4. This compound [webbook.nist.gov]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 8. gcms.cz [gcms.cz]

- 9. researchgate.net [researchgate.net]

Linalyl Benzoate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of linalyl benzoate (B1203000), a widely used fragrance and flavoring agent, in various organic solvents. Understanding the solubility of this compound is critical for its effective formulation, application, and analysis in diverse fields, including pharmaceuticals, cosmetics, and food science. This document presents available solubility data, detailed experimental protocols for its determination, and a workflow for solubility testing.

Introduction to Linalyl Benzoate

This compound (C₁₇H₂₂O₂) is the benzoate ester of linalool, a naturally occurring terpene alcohol. It is characterized by a pleasant floral and fruity aroma. Its molecular structure, consisting of a bulky non-polar terpene moiety and a more polar benzoate group, dictates its solubility behavior, making it generally soluble in organic solvents and insoluble in water.

Qualitative and Quantitative Solubility of this compound

Currently, publicly available quantitative data on the solubility of this compound in a wide range of organic solvents is limited. However, qualitative descriptions consistently indicate its good solubility in common organic solvents. The following table summarizes the available information and provides a template for recording experimentally determined quantitative data.

| Solvent Classification | Solvent | Temperature (°C) | Qualitative Solubility | Quantitative Solubility ( g/100 mL) |

| Alcohols | Ethanol | Room Temperature | Miscible[1] | Data not available |

| Methanol (B129727) | Soluble | Data not available | ||

| Ketones | Acetone | Soluble | Data not available | |

| Ethers | Diethyl Ether | Soluble | Data not available | |

| Hydrocarbons | Hexane | Soluble in oils[1][2] | Data not available | |

| Aqueous | Water | 25 | Insoluble[1][2][3] | 0.000218 (estimated)[3] |

Experimental Protocol for Determination of this compound Solubility

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following methodology outlines a comprehensive approach to determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound: High purity grade (>98%)

-

Solvents: HPLC or analytical grade of the desired organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, hexane)

-

Analytical Balance: Accurate to ±0.0001 g

-

Vials: Glass vials with screw caps

-

Constant Temperature Bath/Shaker: To maintain a stable temperature

-

Syringe Filters: 0.45 µm pore size, compatible with the solvent

-

Volumetric Flasks and Pipettes: For accurate dilutions

-

High-Performance Liquid Chromatography (HPLC) System: With a UV detector

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of this compound solubility.

Caption: Workflow for the experimental determination of this compound solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid this compound at the end of this period is crucial.

-

-

Sampling and Filtration:

-

Stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (Optional but recommended for confirmation):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL.

-

-

Quantitative Analysis by HPLC:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A suitable mixture of acetonitrile (B52724) and water or methanol and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 230 nm).

-

Injection Volume: 10-20 µL.

Logical Relationship for Solubility Classification

The solubility of an organic compound can be systematically classified based on its behavior in a series of solvents. The following diagram illustrates a logical workflow for classifying the solubility of a compound like this compound.

Caption: Logical workflow for the classification of organic compound solubility.

Based on its known properties, this compound would be expected to be insoluble in water and soluble in diethyl ether, placing it in the category of non-polar or weakly polar compounds that are not strongly acidic or basic. Further testing with acidic and basic solutions would confirm its classification as a neutral compound.

Conclusion

While qualitative data confirms the solubility of this compound in common organic solvents, there is a clear need for robust quantitative data to aid in its scientific and industrial applications. The detailed experimental protocol provided in this guide offers a standardized method for researchers and professionals to determine the precise solubility of this compound in various organic media. The generation of such data will be invaluable for optimizing formulations, ensuring product stability, and advancing research in fields where this versatile compound is employed.

References

Spectroscopic Analysis of Linalyl Benzoate: A Technical Guide

Introduction

Linalyl benzoate (B1203000) (3,7-dimethylocta-1,6-dien-3-yl benzoate) is an aromatic monoterpenoid ester with the chemical formula C₁₇H₂₂O₂.[1][2][3] It is recognized for its characteristic heavy, floral, and balsamic-fruity odor and is utilized as a flavoring and fragrance agent.[2][4] This technical guide provides a detailed overview of the key spectroscopic data for linalyl benzoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Predicted Spectroscopic Data

While experimental spectra for this compound are available in select databases, detailed peak assignments are not always publicly accessible.[1][2] The data presented in the following tables are predicted based on the known spectroscopic behavior of its constituent functional groups—the benzoate moiety and the linalyl group—derived from analogous compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The spectra are typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

Predicted ¹H-NMR Data (400 MHz, CDCl₃)

The predicted ¹H-NMR spectrum of this compound is characterized by signals from the aromatic protons of the benzoate group and the aliphatic and olefinic protons of the linalyl group.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.05 | dd | 2H | Aromatic (ortho-H) |

| ~ 7.55 | t | 1H | Aromatic (para-H) |

| ~ 7.45 | t | 2H | Aromatic (meta-H) |

| ~ 6.00 | dd | 1H | Olefinic (-CH=CH₂) |

| ~ 5.25 | d | 1H | Olefinic (-CH=CH₂) (trans) |

| ~ 5.15 | t | 1H | Olefinic (-C=CH-) |

| ~ 5.10 | d | 1H | Olefinic (-CH=CH₂) (cis) |

| ~ 2.10 | m | 2H | Allylic (-CH₂-) |

| ~ 1.70 | m | 2H | Aliphatic (-CH₂-) |

| ~ 1.68 | s | 3H | Methyl (-C(CH₃)=) |

| ~ 1.60 | s | 3H | Methyl (-C(CH₃)=) |

| ~ 1.55 | s | 3H | Methyl (O-C-CH₃) |

Predicted ¹³C-NMR Data (100 MHz, CDCl₃)

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 166.0 | Carbonyl (C=O) |

| ~ 144.5 | Olefinic (-CH=CH₂) |

| ~ 133.0 | Aromatic (para-C) |

| ~ 131.0 | Aromatic (ipso-C) |

| ~ 130.0 | Olefinic (-C(CH₃)=) |

| ~ 129.5 | Aromatic (ortho-C) |

| ~ 128.5 | Aromatic (meta-C) |

| ~ 124.0 | Olefinic (-C=CH-) |

| ~ 115.0 | Olefinic (=CH₂) |

| ~ 85.0 | Quaternary Carbon (O-C(CH₃)-) |

| ~ 42.0 | Allylic (-CH₂-) |

| ~ 25.5 | Methyl (-C(CH₃)=) |

| ~ 23.0 | Methyl (O-C-CH₃) |

| ~ 22.5 | Aliphatic (-CH₂-) |

| ~ 17.5 | Methyl (-C(CH₃)=) |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For a liquid sample like this compound, the spectrum is typically acquired "neat" as a thin film between salt plates.

Predicted IR Absorption Data (Neat Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~ 3080 - 3030 | Medium | Aromatic & Olefinic C-H Stretch |

| ~ 2970 - 2850 | Strong | Aliphatic C-H Stretch (CH₃, CH₂) |

| ~ 1720 | Strong | C=O Stretch (Conjugated Ester) |

| ~ 1645 | Medium | C=C Stretch (Alkene) |

| ~ 1600, 1585, 1450 | Medium | C=C Stretch (Aromatic Ring) |

| ~ 1270 | Strong | Asymmetric C-O-C Stretch (Ester) |

| ~ 1110 | Strong | Symmetric C-O-C Stretch (Ester) |

| ~ 710 | Strong | C-H Out-of-plane Bend (Monosubstituted Aromatic Ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common analytical method.

Predicted Mass Spectrometry Fragmentation Data (EI)

| m/z | Relative Intensity | Predicted Fragment Ion |

| 258 | Low | [M]⁺ (Molecular Ion) |

| 136 | Medium | [C₁₀H₁₆]⁺ (Linalool/Linalyl fragment) |

| 121 | Medium | [C₉H₁₃]⁺ (Fragment from linalyl cation) |

| 105 | High (Base Peak) | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

| 69 | Medium | [C₅H₉]⁺ (Terpene fragment) |

| 41 | Medium | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of pure this compound for ¹H-NMR (or 50-100 mg for ¹³C-NMR) into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter. The final liquid height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity, minimizing peak broadening and distortion.

-

Acquire the ¹H and ¹³C spectra using standard acquisition parameters on a 400 MHz (or higher) spectrometer. For ¹H-NMR, a typical experiment involves 8-16 scans. For ¹³C-NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio.

-

Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

-

Integrate the peaks in the ¹H-NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Neat Liquid Film):

-

Ensure the surfaces of two salt plates (e.g., NaCl or KBr) are clean and dry. Handle the plates by their edges to avoid moisture contamination.

-

Place one to two drops of liquid this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top and gently rotate it a quarter turn to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

-

Data Acquisition:

-

Perform a background scan with the empty spectrometer to record the spectrum of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.

-

Place the sample holder containing the prepared plates into the spectrometer's beam path.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.

-

Process the resulting spectrum by performing the background subtraction and annotating the significant peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

-

Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, set to 250 °C with a split ratio of 20:1.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the data.

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the identified peak, comparing the fragmentation pattern to known patterns for benzoate esters and terpenes.

-

-

Workflow Visualization

The logical workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated below.

Caption: General workflow for the spectroscopic characterization of this compound.

References

Discovery and history of Linalyl benzoate

An In-depth Technical Guide to Linalyl Benzoate (B1203000): Discovery, History, and Characterization

Introduction

Linalyl benzoate (CAS No. 126-64-7) is an aromatic monoterpenoid ester valued for its complex and pleasant aroma.[1] Chemically identified as 3,7-Dimethyl-1,6-octadien-3-yl benzoate, it is a key ingredient in the fragrance and flavor industries.[2] Its characteristic scent is described as floral, with notes of tuberose, balsam, and fruit, lending warmth and softness to fragrance compositions.[2][3][4] Beyond its olfactory contributions, this compound is utilized as a flavoring agent in food and beverages and finds application in cosmetics as both a fragrance component and a skin-conditioning agent.[5] This guide provides a comprehensive technical overview of its history, physicochemical properties, synthesis, and analytical characterization for researchers and professionals in drug development and chemical sciences.

History and Discovery

While a singular date of discovery for this compound is not well-documented, its history is intrinsically linked to the analysis of essential oils. It has been identified as a naturally occurring compound in the essential oils of plants like ylang-ylang (Cananga odorata) and tuberose (Polianthes tuberosa), as well as in certain species of mushrooms.[4][6]

Its formal recognition and characterization as a safe flavoring substance are marked by its inclusion in industry and regulatory databases. It is designated as FEMA Number 2638 by the Flavor and Extract Manufacturers Association, indicating it is generally recognized as safe (GRAS) for use in food.[1][3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also lists it under number 859.[1][7] The history of this compound is one of gradual characterization through its isolation from natural sources and subsequent synthesis for commercial use, rather than a single discovery event.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in various formulations. It is a liquid, typically appearing yellow to brownish, and is insoluble in water but soluble in organic solvents and oils.[1][3]

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₂₂O₂ | [2] |

| Molecular Weight | 258.36 g/mol | [4][5] |

| CAS Number | 126-64-7 | [1][2][3] |

| Appearance | Yellow to brownish clear liquid | [3][5] |

| Odor Profile | Floral, tuberose, balsamic, fruity | [2][3][4] |

| Boiling Point | 212-214 °C; 263 °C at 760 mmHg | [1][5] |

| Specific Gravity | 0.980 - 0.991 @ 25 °C | [3] |

| Refractive Index | 1.507 - 1.510 @ 20 °C | [3] |

| Flash Point | 97.78 °C (208 °F) | [3] |

| Vapor Pressure | 0.0133 hPa | [2] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [1] |

| logP (Octanol/Water) | 5.7 - 6.1 (estimated) | [2][3] |

| Kovats Retention Index | ~1781 (standard non-polar column) | [1] |

Experimental Protocols

Synthesis: Esterification of Linalool (B1675412)

This compound is typically prepared via the esterification of linalool with benzoyl chloride.[4] A common laboratory method is the Schotten-Baumann reaction, which uses a base to neutralize the HCl byproduct.

Methodology:

-

Reactant Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve linalool (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or toluene. Add a stoichiometric excess of a base, such as pyridine (B92270) (1.2 eq) or triethylamine (B128534) (1.5 eq), to the solution.

-

Reaction: Cool the flask in an ice bath to 0-5 °C. Add benzoyl chloride (1.1 eq) dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the linalool spot has disappeared.[8]

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl to remove the base, saturated NaHCO₃ solution to remove unreacted benzoyl chloride, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.[9]

Analytical Characterization

To confirm the identity and purity of synthesized this compound, standard analytical techniques are employed.

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is used to determine the purity of the sample and confirm its molecular weight.[10]

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate (B1210297) or hexane.

-

GC Conditions: Inject 1 µL of the sample into a GC equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms). Use a temperature program starting at 60°C, holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5 minutes.

-

MS Conditions: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

-

Data Analysis: The retention time of the major peak is compared to a standard, and the resulting mass spectrum is analyzed for the molecular ion peak (m/z 258) and characteristic fragmentation patterns. The purity is calculated from the peak area in the total ion chromatogram (TIC).

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Spectral Interpretation: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the benzoate group (δ ~7.4-8.1 ppm), the vinyl protons (δ ~5.0-6.0 ppm), and the aliphatic and methyl protons of the linalyl moiety. The ¹³C NMR spectrum will confirm the presence of 17 distinct carbon atoms, including the carbonyl carbon of the ester (δ ~166 ppm).

Biological Activity

While this compound itself is primarily studied for its fragrance properties, related compounds like its precursor, linalool, and its structural isomer, linalyl acetate, are known to possess biological activities. Linalool and linalyl acetate have demonstrated anti-inflammatory, antimicrobial, and antioxidant effects in various studies.[11][12][13] For example, they play a major role in the anti-inflammatory activity of essential oils in which they are present.[12] this compound is suggested to have potential soothing properties in topical pharmaceutical formulations and may possess antimicrobial characteristics, though these are less extensively documented than those of its analogs.[5] Further research is required to fully elucidate the specific biological pathways and pharmacological potential of this compound.

Conclusion

This compound is a well-established aromatic compound with significant commercial importance in the flavor and fragrance sectors. Its history is rooted in the study of natural essential oils, and its synthesis is achievable through standard esterification protocols. The physicochemical and analytical data presented provide a foundation for its use in research and development. While its own biological activities are an area for future exploration, the known properties of its chemical relatives suggest potential for broader applications. This guide serves as a technical resource for scientists engaged in the study and application of this versatile monoterpenoid ester.

References

- 1. This compound | C17H22O2 | CID 31353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Givaudan [givaudan.com]

- 3. This compound, 126-64-7 [thegoodscentscompany.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chemimpex.com [chemimpex.com]